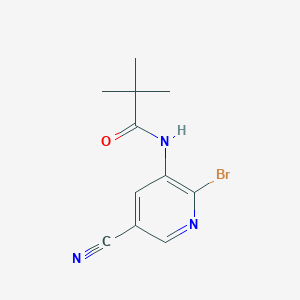

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

CAS No.: 1171920-02-7

Cat. No.: VC3368950

Molecular Formula: C11H12BrN3O

Molecular Weight: 282.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171920-02-7 |

|---|---|

| Molecular Formula | C11H12BrN3O |

| Molecular Weight | 282.14 g/mol |

| IUPAC Name | N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16) |

| Standard InChI Key | VYIPWTXWXNXZOX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br |

Introduction

Chemical Identity and Basic Properties

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is characterized by its specific molecular structure and chemical identification parameters. It belongs to the class of substituted pyridines with amide functionality, specifically featuring a pivalamide group attached to a pyridine ring that is further functionalized with bromine and cyano substituents.

Chemical Identification Parameters

The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1171920-02-7 |

| Molecular Formula | C₁₁H₁₂BrN₃O |

| Molecular Weight | 282.14 g/mol |

| SMILE Code | CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br |

| Standard Purity | 98% |

| Appearance | Crystalline solid (inferred) |

The molecular structure incorporates several functional groups that contribute to its chemical behavior: a pyridine ring as the core structure, a bromine atom at position 2, a cyano group at position 5, and a pivalamide group at position 3 .

Structural Characteristics

The structure of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide can be described as a 3-substituted pyridine derivative with specific functionalization. The presence of the bromine atom at the 2-position creates an electron-withdrawing effect that influences the electronic distribution across the pyridine ring. Similarly, the cyano group at position 5 also withdraws electron density, creating a molecule with specific electronic properties that influence its reactivity and potential applications.

The pivalamide group (2,2-dimethylpropanamide) attached at position 3 introduces an amide functionality that can participate in hydrogen bonding and other intermolecular interactions. This combination of functional groups creates a molecule with unique chemical properties and potential for various chemical transformations.

| Package Size | Availability Status |

|---|---|

| 1g | In-Stock (Shanghai or CA Irwindale) |

| 5g | In-Stock (Shanghai or CA Irwindale) |

| 10g | In-Stock (Shanghai or CA Irwindale) |

| 25g | In-Stock (Shanghai or CA Irwindale) |

| 100g | In-Stock (Shanghai or CA Irwindale) |

These various package sizes allow researchers to purchase appropriate quantities for their specific experimental needs, from small-scale preliminary studies to larger preparative work .

Chemical Reactivity Profile

The reactivity of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is largely determined by its functional groups: the bromine atom, cyano group, and pivalamide moiety, as well as the pyridine ring itself.

Bromine Substituent Reactivity

The bromine atom at position 2 of the pyridine ring represents a reactive site for various transformations:

-

Cross-coupling reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings to introduce carbon-carbon bonds.

-

Nucleophilic aromatic substitution: The presence of the electron-withdrawing cyano group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at the position bearing the bromine atom.

-

Metal-halogen exchange: The bromine atom can undergo metal-halogen exchange with organolithium or Grignard reagents to form organometallic intermediates that can react with various electrophiles.

Cyano Group Reactivity

The cyano group at position 5 provides additional reaction possibilities:

-

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid or amide.

-

Reduction: Reducing agents such as lithium aluminum hydride can convert the cyano group to a primary amine.

-

Addition reactions: The cyano group can undergo addition reactions with nucleophiles such as Grignard reagents or hydride donors.

Pivalamide Group Reactivity

The pivalamide functionality introduces its own reactivity profile:

-

Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to reveal the amine functionality.

-

Directed metalation: The amide group can direct ortho-metalation reactions, although in this molecule, the presence of the bromine atom at position 2 may limit this reactivity.

Comparative Analysis with Structurally Related Compounds

A comparison with structurally related compounds provides insights into structure-property relationships and highlights the unique features of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide.

Comparison with Isomeric Compounds

| Compound | Structural Differences | Implications for Reactivity |

|---|---|---|

| N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide | Bromine at position 2, cyano at position 5 | Specific electronic distribution affecting reactivity patterns |

| N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide | Bromine at position 5, cyano at position 2 | Different electronic effects influencing reactivity toward nucleophilic and electrophilic reagents |

| N-(5-Cyanopyridin-2-yl)pivalamide | No bromine, different positioning of groups | Altered electronic properties and reaction pathways |

These structural differences result in distinct electronic distributions across the pyridine ring, affecting properties such as solubility, reactivity toward nucleophiles and electrophiles, and potential biological activities .

Functional Group Position Effects

The position of functional groups on the pyridine ring significantly influences the compound's properties:

-

Electronic effects: The positioning of electron-withdrawing groups (bromine and cyano) determines the electron density distribution across the ring, affecting reactivity patterns.

-

Steric considerations: The arrangement of substituents creates specific steric environments that can facilitate or hinder approach of reagents from different directions.

-

Hydrogen bonding capabilities: The position of the pivalamide group relative to other substituents influences the molecule's ability to form intra- and intermolecular hydrogen bonds.

Physicochemical Properties

The physicochemical properties of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide determine its behavior in various chemical and biological systems.

Solubility Profile

Based on its structure, N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is expected to have the following solubility characteristics:

-

Organic solvents: Likely soluble in common organic solvents such as dichloromethane, chloroform, acetone, and DMSO due to the presence of lipophilic groups (bromine, tert-butyl) and polar functionalities (amide, cyano).

-

Aqueous systems: Limited water solubility due to the predominance of lipophilic elements in the structure, although the polar groups provide some hydrophilicity.

Stability Considerations

The compound's stability profile is influenced by its functional groups:

-

Thermal stability: The presence of stable functional groups suggests reasonable thermal stability under normal laboratory conditions.

-

Chemical stability: Potentially susceptible to hydrolysis of the amide bond under strongly acidic or basic conditions; the cyano group may also undergo hydrolysis under harsh conditions.

-

Storage recommendations: Best stored in a cool, dry environment, protected from light and moisture to prevent degradation.

Current Research Trends and Future Directions

Research involving N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide and related compounds reflects broader trends in synthetic methodology development and medicinal chemistry.

Methodology Development

Current research may focus on:

-

Novel cross-coupling methodologies: Utilizing the bromine substituent for developing new or improved cross-coupling reactions.

-

Selective functionalization: Developing methods for selective manipulation of the different functional groups present in the molecule.

-

Green chemistry approaches: Exploring more environmentally friendly synthetic routes and reaction conditions for preparing and transforming the compound.

Future Research Directions

Potential future directions for research involving N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide include:

-

Biological activity screening: Systematic evaluation of the compound and its derivatives for various biological activities.

-

Materials science applications: Exploration of the compound's potential in developing new materials with specific electronic or optical properties.

-

Catalyst development: Investigation of the compound's potential as a ligand or precursor for catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume